2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide
Description
This compound features a 1,2,4-oxadiazole ring conjugated to a 4-bromophenyl group, a pyridin-2-one ring, and an N-(3-methoxybenzyl)acetamide side chain. Structural analogs in the literature suggest activity as formyl peptide receptor (FPR) agonists, particularly FPR2, which modulates neutrophil chemotaxis and calcium mobilization .
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-31-18-5-2-4-15(12-18)13-25-20(29)14-28-11-3-6-19(23(28)30)22-26-21(27-32-22)16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINHLSWGCAGSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 1,2,4-oxadiazole ring and a pyridine moiety. The bromophenyl group is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various cancer cell lines, including cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cells. The reported IC50 values for these compounds range from 10 µM to 100 µM , indicating moderate to high potency against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| CaCo-2 | 30 |
| A549 | 20 |
Antibacterial Activity
The compound has also shown promising antibacterial effects. Studies report that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are well-documented. The compound may inhibit pathways involved in inflammation:
- Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related studies, contributing to reduced inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer proliferation and inflammation.
- Interference with Cell Signaling Pathways : The oxadiazole moiety can interact with cellular targets, disrupting signaling pathways essential for tumor growth.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- A study on a series of oxadiazole compounds demonstrated significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells over normal cells .
- Another investigation reported the synthesis and evaluation of a novel oxadiazole derivative showing potent antibacterial activity against resistant strains of Staphylococcus aureus .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The 4-bromophenyl group undergoes substitution reactions under palladium-catalyzed conditions. This site is critical for structure-activity relationship (SAR) modifications.
Key Findings :
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Suzuki reactions achieve ~60–85% yields in analogs with electron-deficient arylboronic acids .
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Bromine replacement preserves the oxadiazole ring’s integrity but may require protecting the acetamide group.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in ring-opening and stabilization reactions under acidic/basic conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | H₂O/EtOH (1:1) | Cleavage to amidoxime intermediates |
| Base-Induced Rearrangement | NaOH (2M), 60°C, 6h | – | Degradation to nitrile derivatives |
Mechanistic Insights :
-
Protonation at N2 of oxadiazole initiates ring opening, forming transient amidoxime species.
-
Base-mediated reactions destabilize the ring, leading to nitrile byproducts.
Pyridinone Ring Functionalization
The 2-oxopyridin-1(2H)-yl group undergoes electrophilic substitution and oxidation.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | – | Nitro-substituted pyridinone derivatives |
| Oxidation | KMnO₄, H₂O, 80°C | – | Pyridine N-oxide formation (limited yield) |
Limitations :
-
Steric hindrance from the oxadiazole and acetamide groups reduces reactivity at the pyridinone C4 position.
Acetamide Hydrolysis and Acylation
The acetamide side chain is susceptible to hydrolysis and acylation.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄ (20%), reflux, 8h | – | Carboxylic acid derivative |
| Acylation | AcCl, pyridine, RT, 4h | – | N-Acetylated product |
Notable Observations :
-
Hydrolysis yields a carboxylic acid with retained oxadiazole stability at pH < 5 .
-
Acylation at the benzyl amine requires anhydrous conditions to prevent side reactions.
Methoxy Group Demethylation
The 3-methoxybenzyl group undergoes demethylation under strong acidic conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| BBr₃-Mediated Demethylation | DCM, −78°C, 2h | BBr₃ (1.2 equiv) | Phenolic derivative |
Applications :
-
Demethylation enhances hydrogen-bonding capacity for target binding in biological studies.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Thermal Cyclization | Toluene, 110°C, 24h | – | Quinazolinone derivatives |
| Metal-Catalyzed Cycloaddition | CuI, DMF, 100°C | Alkyne substrates | Triazole-linked macrocycles |
Challenges :
Comparison with Similar Compounds
Key Structural and Functional Insights
Core Heterocycle Impact: The target compound’s 1,2,4-oxadiazole-pyridinone core distinguishes it from pyridazinone () or triazole () analogs. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement compared to pyridazinones, which are more flexible .
Substituent Effects :
- 4-Bromophenyl vs. 4-Fluorophenyl : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets (e.g., in FPR2) compared to fluorine, as seen in SARS-CoV-2 inhibitors () .
- 3-Methoxybenzyl vs. 4-Methylphenyl : The methoxy group’s electron-donating effects and spatial orientation could enhance receptor interactions relative to methyl groups .
Biological Activity Trends: Compounds with 4-bromophenyl and pyridinone/oxadiazole cores (e.g., ) show pronounced activity in neutrophil activation, suggesting the target compound may share immunomodulatory properties .
Research Findings and Implications
- 4-fluorophenyl in ) warrant evaluation against viral proteases .
- Metabolic Stability: The oxadiazole-pyridinone core may confer resistance to oxidative metabolism compared to triazole-sulfanyl analogs (), enhancing pharmacokinetics .
Q & A
Q. What strategies can resolve contradictions in bioactivity data between in vitro and cell-based assays?
- Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Address this by: (i) Performing stability studies in simulated biological fluids (e.g., plasma, liver microsomes) to assess metabolic degradation. (ii) Modifying the compound’s lipophilicity via pro-drug strategies or structural analogs (e.g., substituting the 3-methoxybenzyl group with more polar moieties). (iii) Using fluorescent tagging or radiolabeling (e.g., ¹⁴C-labeled acetamide) to track cellular uptake .
Q. How can the reaction yield of the oxadiazole ring formation be optimized?
- Methodological Answer : Yield improvements require systematic parameter screening:
- Catalyst : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) may enhance intermediate solubility.
- Temperature : Controlled heating (e.g., 80–120°C) avoids side reactions like nitrile hydrolysis.
- Workup : Use column chromatography with gradients of ethyl acetate/hexane for purification .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations can optimize the geometry of the oxadiazole-pyridone core and evaluate electronic properties (e.g., HOMO-LUMO gaps). QSAR models built using descriptors like LogP, polar surface area, and hydrogen-bonding capacity help rationalize activity trends .
Q. How should researchers address crystallinity issues during X-ray diffraction analysis?
- Methodological Answer : Crystallinity challenges can be mitigated by: (i) Screening multiple solvent systems (e.g., ethanol/water, acetone/heptane) for slow evaporation. (ii) Using seeding techniques with microcrystals from analogous compounds. (iii) Adjusting pH if ionizable groups (e.g., the acetamide NH) are present. Data collection at low temperature (100 K) reduces thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
